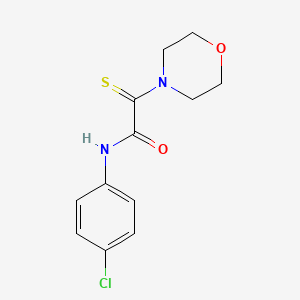
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CTX belongs to the family of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is known to act as an iron chelator, which means that it binds to iron ions and prevents them from participating in various cellular processes. Iron is essential for the growth and proliferation of cancer cells, and N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may explain its anti-cancer effects. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may help to prevent the accumulation of iron in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its iron-chelating properties, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to improve mitochondrial function, which is important for energy production in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its high potency and selectivity. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of interest is the development of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's potential as a combination therapy with other anti-cancer agents or neuroprotective agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide and its effects on various cellular processes.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate product, which is then reacted with morpholine and thiosemicarbazide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-1-3-10(4-2-9)14-11(16)12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKEJYXIFGNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-thioxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
